molecular formula C6H10F3NO3S B15324279 1-Trifluoromethanesulfonylpiperidin-4-ol

1-Trifluoromethanesulfonylpiperidin-4-ol

Cat. No.: B15324279
M. Wt: 233.21 g/mol
InChI Key: JUGMTWHWLCCKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trifluoromethanesulfonylpiperidin-4-ol is a chemical compound with the molecular formula C6H10F3NO3S. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a piperidin-4-ol moiety.

Preparation Methods

The synthesis of 1-Trifluoromethanesulfonylpiperidin-4-ol typically involves the reaction of piperidin-4-ol with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

1-Trifluoromethanesulfonylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of piperidin-4-ol derivatives with modified functional groups.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Trifluoromethanesulfonylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .

Comparison with Similar Compounds

1-Trifluoromethanesulfonylpiperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C6H10F3NO3S

Molecular Weight

233.21 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)piperidin-4-ol

InChI

InChI=1S/C6H10F3NO3S/c7-6(8,9)14(12,13)10-3-1-5(11)2-4-10/h5,11H,1-4H2

InChI Key

JUGMTWHWLCCKDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.